Hapalindole L
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
106928-27-2 |
|---|---|
Molecular Formula |
C21H23ClN2 |
Molecular Weight |
338.9 g/mol |
IUPAC Name |
(2R,3R,4S,5R,7S)-5-chloro-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),9(16),10,12-tetraene |
InChI |
InChI=1S/C21H23ClN2/c1-6-21(4)16(22)10-14-18(19(21)23-5)12-11-24-15-9-7-8-13(17(12)15)20(14,2)3/h6-9,11,14,16,18-19,24H,1,10H2,2-4H3/t14-,16+,18-,19+,21+/m0/s1 |
InChI Key |
UGBGKUYYYCTXAK-GOQBWSAFSA-N |
SMILES |
CC1(C2CC(C(C(C2C3=CNC4=CC=CC1=C43)[N+]#[C-])(C)C=C)Cl)C |
Isomeric SMILES |
C[C@]1([C@@H](C[C@H]2[C@@H]([C@H]1[N+]#[C-])C3=CNC4=CC=CC(=C43)C2(C)C)Cl)C=C |
Canonical SMILES |
CC1(C2CC(C(C(C2C3=CNC4=CC=CC1=C43)[N+]#[C-])(C)C=C)Cl)C |
Origin of Product |
United States |
Total Synthesis and Chemical Derivatization Research of Hapalindole L and Analogs
Overview of Synthetic Strategies and Methodologies
The total synthesis of hapalindole-type alkaloids, including Hapalindole L and its analogs, has been pursued through numerous independent routes, reflecting their structural complexity and the desire for efficient access to these molecules researchgate.net. These synthetic efforts have served as benchmarks for developing selective methods for concise bond-forming chemistries researchgate.net. Over 50 independent total synthesis routes have been reported for this family of compounds researchgate.net.
General synthetic routes often involve coupling a functionalized indole (B1671886) derivative with a cyclohexanone (B45756) derivative to form a tricyclic-like intermediate nih.gov. Subsequent tailoring reactions complete the synthesis to yield tricyclic and tetracyclic hapalindoles, as well as fischerindoles nih.gov. The core fused ring system of these alkaloids is derived from a cis-indole isonitrile moiety and a geranyl monoterpene unit nih.gov.
Specific strategies have been developed to address the unique structural features of hapalindoles, such as multiple rings, stereocenters at positions C-10, C-11, C-12, and C-15, and the presence of functional groups like halogens or oxygenations nih.gov. The structural diversity within the hapalindole family, including variations in ring connectivity and stereochemistry, necessitates divergent synthetic approaches nih.gov.
Approaches for the Construction of Polycyclic Skeletons
The construction of the polycyclic skeletons characteristic of hapalindole-type alkaloids is a central challenge in their total synthesis. These skeletons typically contain four fused rings, with a key connection often found between the C-4 and C-16 positions nih.gov. Some tricyclic hapalindoles lack this C-C bond nih.gov. The formation of these intricate ring systems often relies on key cyclization reactions.
One approach involves a regio- and diastereoselective Diels-Alder reaction to construct a bicyclo[2.2.2]oct-2-ene intermediate, which serves as a precursor to the hapalindole skeleton nih.gov. This cycloadduct can then undergo further transformations, such as dihydroxylation and cleavage, to yield the natural product nih.gov. The Diels-Alder reaction has been explored for constructing the carbon skeleton with the required relative stereochemistry at multiple stereogenic centers acs.org.
Radical cyclization mechanisms have also been proposed and utilized in the synthesis of hapalindole-type alkaloids, particularly for forming additional rings such as the E-ring found in ambiguines and fischambiguines nih.gov. These cyclizations can proceed via 7-endo-trig or 6-exo-trig pathways nih.gov.
Other methods for constructing polycyclic indole skeletons, relevant to hapalindoles, include transition metal-catalyzed reactions and cascade sequences. For instance, Rh(III)-catalyzed domino reactions using 4-alkynyl 3-alkenyl indoles have been reported for constructing polycyclic 3,4-fused indole skeletons rsc.org. Acid-catalyzed annulation reactions have also been employed to synthesize fused azepinoindoles via hydride transfer/cyclization cascades rsc.org. A Rh-catalyzed C-H bond activation followed by ring closure has been used to construct a core structure found in hapalindole alkaloids rsc.org.
Enantiospecific Total Synthesis Methodologies
Achieving enantiospecific total synthesis of hapalindole-type alkaloids is crucial due to their diverse chirality and the presence of quaternary stereocenters, which present significant synthetic challenges nih.govsemanticscholar.org. Several strategies have been developed to control the stereochemistry during the synthesis.
Application of Chiral Pool and Chiral Resolution Approaches
Chiral pool and chiral resolution approaches have been employed to synthesize hapalindole-type alkaloids in enantiomerically pure form semanticscholar.orgrsc.org. For example, (+)-hapalindole Q has been synthesized from (+)-camphor semanticscholar.orgrsc.org. Similarly, (−)-hapalindoles G and O have been independently synthesized from (−)-carvone semanticscholar.orgrsc.org. Baran and co-workers have also synthesized several hapalindole and fischerindole analogs from (−)-carvone and (+)-p-menth-1-en-9-ol rsc.org.
Catalytic Asymmetric Hydrogenation Strategies
Catalytic asymmetric hydrogenation has emerged as a powerful strategy for constructing the chiral core structure of hapalindole-type alkaloids nih.govsemanticscholar.orgrsc.orgrsc.orgresearchgate.net. A divergent enantioselective approach has been described that features a ruthenium-catalyzed asymmetric hydrogenation of a ketone via dynamic kinetic resolution (DKR) nih.govsemanticscholar.orgrsc.orgresearchgate.net. This method allows for the construction of the chiral trans-1-indolyl-2-isopropenylcyclohexane skeleton, a core structure present in various hapalindole-type alkaloids nih.govsemanticscholar.orgrsc.orgresearchgate.net. This strategy can provide access to both enantiomers of the core skeleton by changing the configuration of the chiral catalyst nih.govsemanticscholar.org.
For instance, the asymmetric hydrogenation of 2-(1H-indol-3-yl)-3-(methoxycarbonyl)cyclohexanone has been explored for accessing the chiral core skeleton nih.govsemanticscholar.org. The reaction proceeds via a base-catalyzed retro-oxa-Michael addition to racemize stereogenic centers in concert with a highly enantioselective ketone transfer hydrogenation step researchgate.net. This asymmetric transfer hydrogenation can be performed on a gram scale with high activity and enantioselectivity researchgate.net.
Redox Economy Principles in Hapalindole Synthesis
The concept of "redox economy" has been applied to the synthesis of hapalindole-type alkaloids researchgate.netscribd.comacs.orgnih.govresearchgate.net. Redox economy minimizes superfluous redox manipulations within a synthesis, aiming for a linear and steady increase in the oxidation state of intermediates throughout the synthetic route researchgate.netscribd.comacs.orgnih.govresearchgate.net. This approach contributes to the efficiency and practicality of the synthesis.
Syntheses characterized by adherence to redox economy have been reported for several hapalindole family members, including hapalindole Q, 12-epi-hapalindole D, and various fischerindole and welwitindolinone analogs researchgate.netacs.orgnih.govresearchgate.net.
Direct Indole Coupling and Sequential Functionalization Approaches
Direct indole coupling has been highlighted as an efficient, practical, scalable, and protecting-group-free method for the synthesis of various hapalindole-type natural products researchgate.netscribd.comacs.orgnih.govresearchgate.netnih.govnih.gov. This approach involves the formation of a C-C bond between the indole core and another molecular fragment early in the synthesis.
An oxidative indole-enolate coupling reaction stands as a key retrosynthetic disconnection for forming the core of various structural types within the hapalindole family nih.gov. Treatment of ketone, ester, or amide enolates with indole anion followed by the addition of a single-electron oxidant, such as Cu(II) 2-ethylhexanoate, allows for single-step access to heterocyclic structures that may be challenging to synthesize by other means nih.gov.
Following the core construction via direct indole coupling or other methods, sequential functionalization approaches are employed to introduce the remaining structural features and achieve the desired hapalindole analog. These steps can include further cyclizations, oxidation, halogenation, and the introduction of isonitrile or isothiocyanate groups nih.govnih.govsemanticscholar.org. For example, construction of a quaternary stereocenter and introduction of isonitrile or isothiocyanate groups can be accomplished via a carbonyl group, generated by oxidation of a hydroxyl group semanticscholar.org. A switchable sequence of methylation and acetylation/aldol reaction has been used to install a chiral quaternary stereocenter nih.govsemanticscholar.orgrsc.org.
Late-Stage Chemical Derivatization and Functionalization
Late-stage functionalization (LSF) and chemical derivatization play a crucial role in accessing diverse analogs of complex natural products like this compound. These strategies involve performing chemical transformations on a pre-assembled core structure, allowing for the introduction of various functional groups at specific positions. This approach is particularly valuable for complex molecules where early-stage functionalization might be challenging due to the molecule's intricate architecture and the presence of sensitive functionalities. LSF can significantly reduce the synthetic effort required to access a range of analogs compared to de novo total synthesis for each derivative. uni.lunih.gov
Hapalindole-type metabolites naturally exhibit late-stage introduction of a range of functional groups, including additional rings, halogens, hydroxyls, and isothiocyanates, among others. This inherent feature in their biosynthesis highlights the potential and relevance of late-stage modifications for this class of compounds.
Methods for Introduction of Diverse Functional Groups (e.g., Halogens, Hydroxyls, Isonitriles, Isothiocyanates, Formamides)
The structural diversity observed in the hapalindole family is partly a result of the introduction of various functional groups at later stages of their biosynthesis or through synthetic manipulation. These functional groups include halogens (such as chlorine), hydroxyl groups, isonitriles, isothiocyanates, and formamides.
While specific detailed chemical methods applied solely to this compound for the introduction of all these functional groups are not extensively detailed in the provided search results, research on hapalindole-type alkaloids in general provides insights into the types of transformations employed or observed in nature.
Halogenation and hydroxylation are noted as late-stage modifications occurring in hapalindole biosynthesis, contributing to the structural variety and biological activity of the family. For instance, studies on related analogs like 12-epi-hapalindole C have shown enzymatic hydroxylation and chlorination.
The isonitrile and isothiocyanate functionalities are characteristic features of many hapalindole-type alkaloids. Biosynthetic studies indicate that the isocyano group originates from L-tryptophan and ribulose-5-phosphate through enzymatic pathways. Synthetic efforts towards hapalindoles and related compounds often involve strategies to incorporate or transform these nitrogen-containing functionalities. The interconversion between isonitriles, isothiocyanates, and formamides is also relevant, as these functional groups are often found together in related natural products and can be interconverted chemically or biosynthetically. Formamide (B127407) derivatives, such as hapalindole A formamide and hapalindole J formamide, have been isolated, suggesting that formylation or related processes occur in nature or can be achieved synthetically.
Chemical synthesis routes to hapalindole-type alkaloids often involve tailoring reactions on advanced intermediates to introduce specific functional groups or complete the polycyclic framework. Directed functionalization approaches have been utilized in the synthesis of related ambiguines to selectively install functional groups at specific positions.
The introduction of diverse functional groups can be achieved through various chemical transformations depending on the desired group and the position of functionalization on the hapalindole core. These methods can include:
Halogenation: Electrophilic halogenation or enzyme-catalyzed reactions (e.g., using halogenases like WelO5* explored for related compounds) can introduce halogen atoms at specific C-H bonds.
Hydroxylation: Oxidation reactions, potentially enzyme-catalyzed by oxygenases, can introduce hydroxyl groups.
Isonitrile/Isothiocyanate/Formamide Interconversion: Chemical transformations can interconvert these functional groups. Biosynthetic enzymes are also involved in their formation and modification.
The specific chemical reagents and conditions used for these transformations on this compound would depend on the targeted position and the compatibility with the existing functionalities in the molecule.
Chemoenzymatic Derivatization for Analog Generation
Chemoenzymatic approaches offer a powerful complementary strategy for the derivatization of hapalindole-type alkaloids, enabling the generation of diverse analogs. These methods combine the specificity and efficiency of enzymes with the versatility of chemical synthesis. The biosynthesis of hapalindoles involves a range of enzymes that catalyze key steps, including cyclization, prenylation, oxidation, and halogenation. Harnessing these enzymes, or engineered variants, in vitro or in vivo allows for tailored modifications of hapalindole core structures or intermediates.
Enzymes from the hapalindole and fischerindole biosynthetic pathways, such as Stig cyclases and Fam prenyltransferases, have demonstrated broad substrate tolerance. This promiscuity allows these enzymes to act on non-natural substrates or modified intermediates, leading to the generation of a variety of hapalindole derivatives that might be difficult to synthesize solely through traditional chemical methods. Cascade biocatalysis, involving a sequence of enzymatic reactions, has been employed for the structural diversification of hapalindole and fischerindole natural products.
Specific enzymes involved in isonitrile formation, such as isonitrile synthase (WelI1), and tailoring enzymes like Fe(II)-α-ketoglutarate-dependent dioxygenase (WelI3), have been investigated for their ability to produce novel indole isonitriles from various L-tryptophan derivatives. This highlights the potential for using these enzymes to generate analogs with modifications on the indole or isonitrile moieties.
Enzymatic halogenases, like WelO5*, have shown promise in catalyzing regio- and stereoselective chlorination and hydroxylation of complex natural products, including hapalindole analogs. These enzymatic functionalizations can target unactivated C-H bonds, which are often challenging positions for selective chemical modification.
The chemoenzymatic approach leverages the natural biosynthetic machinery to introduce specific functional groups or structural variations, providing access to a chemical space that might be less accessible through purely synthetic routes. This is particularly valuable for generating libraries of analogs for structure-activity relationship studies.
Here is a summary of functional groups introduced and enzymes involved in the derivatization of hapalindole-type alkaloids:
| Functional Group | Method Type | Examples/Notes | Relevant Enzymes (if applicable) |
| Halogens (e.g., Cl) | Biosynthetic/Enzymatic, Chemical | Observed in natural hapalindoles; enzymatic halogenation demonstrated on analogs. | Halogenases (e.g., WelO5*) |
| Hydroxyls | Biosynthetic/Enzymatic, Chemical | Observed in natural hapalindoles; enzymatic hydroxylation demonstrated on analogs. | Oxygenases, Dioxygenases (e.g., WelI3) |
| Isonitriles | Biosynthetic, Chemical | Characteristic feature of hapalindoles; formed from tryptophan/ribulose-5-phosphate. | Isonitrile Synthases (e.g., WelI1) |
| Isothiocyanates | Biosynthetic, Chemical | Found in natural hapalindoles; related to isonitriles. | Enzymes involved in sulfur chemistry |
| Formamides | Biosynthetic, Chemical | Isolated formamide derivatives exist. | Enzymes involved in formylation |
| Additional Rings | Biosynthetic, Chemical | Created through cyclization reactions. | Cyclases (e.g., Stig cyclases) |
Table 1: Functional Groups Introduced in Hapalindole-Type Alkaloids Derivatization
| Enzyme Type | Role in Derivatization | Examples/Notes |
| Stig Cyclases | Catalyze cyclization reactions to form the core structure and potentially introduce additional rings. | Show broad substrate tolerance for diversification. |
| Fam Prenyltransferases | Involved in prenylation; show broad substrate tolerance. | Used to generate hapalindole and fischerindole derivatives. |
| Isonitrile Synthases (ISNs/ICSs) | Catalyze the formation of the isonitrile group. | WelI1 from hapalindole pathway explored for analog production. |
| Fe(II)-α-ketoglutarate-dependent Dioxygenases | Involved in oxidation reactions, including hydroxylation. | WelI3 from hapalindole pathway explored for analog production; WelO5* for halogenation/hydroxylation. |
Table 2: Enzymes Involved in Chemoenzymatic Derivatization of Hapalindole-Type Alkaloids
Through both chemical and chemoenzymatic approaches, researchers can modify the this compound scaffold and its related analogs to generate compounds with altered structures and potentially modified biological activities.
Structure Activity Relationship Sar Studies of Hapalindole L and Its Analogs
Methodologies for SAR Elucidation in Complex Natural Products
Elucidating the SAR of complex natural products like Hapalindole L involves a combination of advanced methodologies. A fundamental approach involves the isolation and structural characterization of naturally occurring analogs, which often exhibit subtle structural variations that can provide initial insights into the impact of different functionalities and arrangements on activity. Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are essential for determining the precise chemical structures of isolated compounds. Circular Dichroism (CD) and X-ray crystallography can provide crucial information regarding stereochemistry and solid-state structure, respectively.
Beyond the analysis of natural variants, synthetic and semisynthetic approaches play a vital role in SAR studies. Total synthesis allows access to a wide range of analogs with specific structural modifications that may not be available from natural sources. Semisynthesis, involving the chemical modification of isolated natural products or biosynthetic intermediates, offers a more efficient route to generate diverse analogs for SAR exploration. Late-stage functionalization techniques are particularly valuable for introducing variations at specific positions on the complex hapalindole scaffold.
More recently, biosynthetic approaches, including the engineering of biosynthetic pathways and enzymatic modifications, have emerged as powerful tools for generating natural product analogs nih.gov. By manipulating the enzymes involved in the biosynthesis of hapalindoles, researchers can produce designed variants with targeted structural changes, providing a biocatalytic route to SAR libraries nih.gov.
Computational methods, such as molecular docking and machine learning, complement experimental approaches by predicting the binding interactions of compounds with biological targets and analyzing the relationship between chemical structure and activity. These in silico techniques can help prioritize analog synthesis and provide mechanistic insights into the observed biological effects.
Identification of Critical Structural Motifs for Biological Activity
SAR studies on this compound and related hapalindoles have aimed to pinpoint the structural features critical for their diverse biological activities. Common to many bioactive hapalindole-type alkaloids are a polycyclic indole (B1671886) core, a highly substituted cyclohexane (B81311) ring, and often an isonitrile or isothiocyanate functional group uni.lunih.gov. Variations in these motifs, as well as the presence and position of substituents like halogens, significantly influence the biological profile of these compounds uni.lunih.govnpatlas.org.
Role of the Pyrrolo[3,4-c] Ring System
While direct SAR data specifically on the pyrrolo[3,4-c] ring system in this compound is limited in the provided abstracts, the polycyclic nature of hapalindoles, which includes fused ring systems, is highlighted as a distinguishing feature contributing to their unique structures and biological activities nih.gov. Studies on related indole alkaloids, such as tjipanazoles, have indicated that the absence of a pyrrolo[3,4-c] ring can lead to significantly reduced activity against certain biological targets, suggesting the importance of such fused systems for proper interaction with macromolecular targets. The complex tetracyclic or even pentacyclic frameworks found in many hapalindoles, including the core structure containing the indole fused with a cyclohexane and other rings, are formed through intricate biosynthetic pathways involving cyclization events uni.lunih.gov. These rigid scaffolds likely play a crucial role in orienting key functional groups for biological recognition and activity.
Significance of the Isonitrile Functional Group
The isonitrile functional group is a prominent and often crucial feature of hapalindole-type alkaloids, including this compound uni.lunih.govnpatlas.org. Numerous studies have implicated the isonitrile moiety in the biological activities of these compounds, which include antibacterial, antifungal, and insecticidal effects uni.lunpatlas.org. For instance, several hapalindole and ambiguine (B12290726) isonitriles have demonstrated potent activity against bacteria and fungi npatlas.org. The isocyanide group has been discussed as an unconventional pharmacophore with potential utility in drug discovery, particularly due to its ability to coordinate with metals.
Influence of Halogenation and Other Substituents
Halogenation, particularly chlorination, is a common late-stage modification observed in many hapalindole-type alkaloids uni.lunih.gov. The presence and position of halogen atoms can significantly influence the biological activity of these compounds npatlas.org. Halogenated natural products are known to exhibit a wide range of biological activities.
Studies on various hapalindoles have shown that halogen substituents can impact their potency and target interactions npatlas.org. For example, hapalindole A is a chlorinated hapalindole that has shown activity against Mycobacterium tuberculosis and Candida albicans npatlas.org. While not specifically for this compound, observations in related structures like tjipanazoles suggest that the number and position of chloro substituents can affect activity. In some synthetic indole derivatives, halogen substitution has been shown to enhance inhibitory activity. The introduction of halogens can alter the electronic and lipophilic properties of the molecule, influencing its binding to biological targets and its pharmacokinetic properties. Beyond halogens, other substituents and functional group modifications on the hapalindole scaffold contribute to the structural diversity and play a role in modulating biological activity uni.lunih.gov.
Impact of Stereochemistry on Activity
Stereochemistry is a critical determinant of the biological activity of natural products, and hapalindole-type alkaloids are known for their diverse stereochemical variations uni.lunih.gov. These compounds possess multiple stereocenters, notably at positions C-10, C-11, C-12, and C-15, leading to the existence of numerous stereoisomers uni.lu. The specific configuration at these chiral centers is influenced by the biosynthetic machinery and can vary between different cyanobacterial strains.
The biological activity of hapalindoles is often highly dependent on their specific stereochemistry uni.lunih.gov. While some pairs of epimers might exhibit similar activities, as noted for fischerindole L and this compound (a 12-epimeric variant) which showed similar antifungal properties, variations in stereochemistry at other positions can lead to significant differences in potency and target specificity. For instance, most hapalindoles are 12R, with this compound being an exception with a different configuration at C-12. The stereochemistry at C10 and C15 also contributes to the structural diversity, including the formation of tricyclic versus tetracyclic scaffolds. The precise three-dimensional arrangement of atoms dictated by stereochemistry is crucial for the correct fit and interaction with protein binding sites or other biological targets.
Rational Design and Synthesis of Analogs for Modulated Activity (in vitro)
Understanding the SAR of this compound and its analogs enables the rational design and synthesis of new compounds with potentially improved or altered biological activities. Based on the identified critical structural motifs and the influence of stereochemistry and substituents, medicinal chemists can design targeted modifications to the hapalindole scaffold nih.gov.
Synthetic strategies, including both total synthesis and semisynthesis, are employed to create these designed analogs. These approaches allow for the systematic variation of specific parts of the molecule, such as the indole core, the cyclohexane ring, the isonitrile group, or the introduction/modification of halogen atoms and other substituents nih.gov. Enzymatic methods and biosynthetic engineering also offer powerful avenues for generating diverse analog libraries by leveraging the substrate flexibility of biosynthetic enzymes or engineering entire pathways nih.gov.
The synthesized analogs are then evaluated in vitro to assess their biological activities and compare them to the parent compound, this compound nih.gov. This iterative process of design, synthesis, and testing allows researchers to refine the SAR and develop compounds with modulated activity profiles for potential therapeutic applications. For example, SAR studies on indole terpenoid mimics have led to the discovery of more potent halogenated analogs. The goal is to identify analogs with enhanced potency, selectivity for specific targets, or improved properties while maintaining the desired biological effect.
Data Table: Illustrative Examples of Hapalindole-Type Alkaloids and Their Activities
| Compound Name | PubChem CID | Reported Activities (Examples) | Key Structural Features (Relative to this compound) |
| This compound | 134716600 | Antifungal, Insecticidal | Tetracyclic core, Isonitrile, specific stereochemistry (e.g., 12S) |
| 12-epi-Hapalindole C | 21676627 | Insecticidal, Antifungal | Tricyclic core, Isonitrile, 12R stereochemistry |
| 12-epi-Hapalindole E isonitrile | Not available | Insecticidal, Inhibits bacterial RNA polymerase | Tetracyclic core, Isonitrile, 12R stereochemistry, Chlorine |
| Hapalindole Q | 10246418 | Suppresses autophagosome−lysosome fusion, YAP1 degradation | Tricyclic core, Isothiocyanate, 10R, 15R stereochemistry |
| Hapalindole A | 185159 | Antibacterial (M. tuberculosis), Antifungal (C. albicans) | Tetracyclic core, Isonitrile, Chlorine, 10R, 15S stereochemistry |
| Fischerindole L | 10065777 | Antifungal | Tetracyclic core (different connectivity), Isonitrile, similar stereochemistry to this compound |
| N-methylwelwitindolinone C isothiocyanate | 10476807 | Reverses multiple drug resistance (P-glycoprotein inhibition) | Pentacyclic core, Isothiocyanate, Methyl group on indole nitrogen |
Mechanistic Investigations of Biological Activities in Vitro and Cellular Level
Molecular and Cellular Target Elucidation
Studies have aimed to identify the specific molecules and cellular processes that are modulated by hapalindoles, including Hapalindole L, to exert their biological effects. researchgate.netnih.govias.ac.innih.govmdpi.comnih.gov
Enzyme Inhibition Studies
Certain hapalindoles, such as 12-epi-hapalindole E isonitrile, have been shown to inhibit bacterial RNA polymerase. This inhibition affects RNA synthesis and consequently protein synthesis in bacteria like Bacillus subtilis. researchgate.netnih.govoup.com In Escherichia coli, 12-epi-hapalindole E isonitrile inhibited RNA polymerase competitively with respect to ATP. oup.com While direct studies on this compound's effect on bacterial RNA polymerase are less prominent in the provided results, the inhibition of this enzyme is a suggested mode of action for the antibacterial activity of hapalindoles in general. researchgate.netmdpi.com However, the relatively high concentrations required for RNA polymerase inhibition by some hapalindoles suggest that additional mechanisms may contribute to their antimicrobial activity. mdpi.comoup.com
Ion Channel Modulation
This compound, along with other hapalindoles like 12-epi-hapalindole E and 12-epi-hapalindole C isonitrile, has been shown to modulate sodium channels in neuroblastoma cell lines, specifically the BE(2)-M17 excitable human neuroblastoma cell line. mdpi.comresearchgate.netresearchgate.net These compounds inhibited veratridine-induced depolarization, a measure of sodium channel activity, in a manner similar to neosaxitoxin. researchgate.netresearchgate.net This modulation occurred without inducing cytotoxicity in the neuroblastoma cells, suggesting it may not be the primary mechanism for their antimicrobial or cytotoxic effects on other cell types. mdpi.comresearchgate.net However, this activity has been suggested as a potential explanation for the observed insecticidal activity of these compounds. mdpi.comresearchgate.net The ND7/23 cell line, a hybridoma of rat embryonic DRG and mouse neuroblastoma, expresses endogenous voltage-gated sodium channels, including NaV1.6 and NaV1.7, which are sensitive to tetrodotoxin (B1210768) (TTX). plos.orgmetrionbiosciences.com While the specific interaction of this compound with these subtypes in ND7/23 cells is not detailed, the modulation of sodium channels in neuroblastoma cells is a noted activity. mdpi.comresearchgate.netresearchgate.net
Data on Sodium Channel Modulation by Hapalindoles:
| Compound | IC₅₀ (µM) for Inhibition of Veratridine-Induced Fluorescence in Neuroblastoma Cells researchgate.net |
| 12-epi-Hapalindole C | 4.8 |
| This compound | 6.7 |
| 12-epi-Hapalindole E | 10.6 |
Transporter Protein Modulation
Hapalindoles and related compounds, such as welwitindolinones, have been investigated for their ability to modulate transporter proteins, including P-glycoprotein (P-gp). mdpi.commdpi.comnih.govcore.ac.uk P-gp is an ATP-binding cassette (ABC) transporter known to play a significant role in multidrug resistance (MDR) by effluxing a wide range of substrates, including chemotherapeutic agents, from cells. mdpi.comfrontiersin.org Modulation of P-gp by compounds like certain welwitindolinones has been shown to reverse MDR. mdpi.com While the provided information specifically mentions the MDR-reversing potential of N-methylwelwitindolinone C isothiocyanate through interaction with the P-glycoprotein pathway, and generally refers to hapalindole-type alkaloids' activity against multiple drug resistant bacteria mdpi.comias.ac.in, a direct, detailed mechanistic study of this compound's specific effect on P-glycoprotein or other transporter proteins is not explicitly provided in the search results. However, the broader family of hapalindole-type alkaloids is recognized for activities including MDR reversal. ias.ac.in
Signaling Pathway Interference
Hapalindole H, a related hapalindole, has been identified as a potent inhibitor of the NF-κB signaling pathway in PC-3 androgen-insensitive prostate cancer cells. nih.govnih.gov NF-κB is a transcription factor involved in various cellular processes, including inflammation, cell growth, and survival, and its abnormal activation is linked to cancer progression and drug resistance. nih.govfrontiersin.orge-century.us Hapalindole H was shown to inhibit both the p65 and p50 subunits of NF-κB, as well as the regulatory kinases IKKα and IKKβ, suggesting an inhibitory effect upstream in the pathway. nih.gov While this specific finding pertains to Hapalindole H, it indicates that interference with signaling pathways like NF-κB is a potential mechanism within the hapalindole family, which could warrant further investigation for this compound. Ambiguine (B12290726) I, another related compound, was also reported as a potent inhibitor of NF-κB. researchgate.net
In Vitro Cytotoxicity Mechanisms in Cancer Cell Lines
Hapalindoles, including this compound, have demonstrated cytotoxic activity against various cancer cell lines in vitro. researchgate.netmdpi.comnih.govnih.govias.ac.innih.gov This cytotoxicity has been observed in cell lines derived from different cancer types, such as colon, breast, and glioblastoma. researchgate.netmdpi.comnih.govnih.govias.ac.inmdpi.comamegroups.orgscispace.commdpi.com While the broad cytotoxic potential of hapalindoles is established, the precise mechanisms underlying this compound's cytotoxicity in specific cancer cell lines are not extensively detailed in the provided results. However, related hapalindoles like Hapalindole H have been shown to induce apoptosis, specifically through the intrinsic mitochondrial pathway, in prostate cancer cells. nih.govnih.gov This involved disrupting the outer mitochondrial membrane and reducing NAD(P)H formation. nih.govnih.gov The induction of apoptosis is a common mechanism by which various natural products and therapeutic agents exert anticancer effects. mdpi.comnih.gov
Mechanisms of Antimicrobial and Antifungal Activity
Hapalindoles, including this compound, exhibit a broad spectrum of activity against bacteria and fungi. researchgate.netnih.govnih.govias.ac.inmdpi.comcore.ac.uknih.govannualreviews.org The mechanisms underlying these antimicrobial and antifungal effects are thought to involve multiple targets. As mentioned, inhibition of bacterial RNA polymerase has been suggested as one mode of action for the antibacterial activity of some hapalindoles. researchgate.netmdpi.comnih.govoup.com Additionally, the presence of the isocyanide functional group, characteristic of hapalindoles, is believed to contribute to their biological activity against numerous pathogens. nih.govresearchgate.netannualreviews.org Isocyanides are known for their ability to chelate metals and potentially bind to metalloproteins, which could interfere with essential microbial processes. researchgate.net While specific mechanisms for this compound's antifungal activity are not explicitly detailed, hapalindoles from Hapalosiphon fontinalis have been noted as potent inhibitors of fungal species such as Penicillium notatum, Aspergillus oryzae, and Candida albicans. annualreviews.org General mechanisms of antifungal agents can include disrupting cell membrane integrity, interfering with ergosterol (B1671047) biosynthesis, or modulating signaling pathways. intec.edu.do The diverse structural features and functional groups present in hapalindoles likely contribute to their varied antimicrobial and antifungal mechanisms. nih.govannualreviews.org
Mechanisms of Immunomodulatory Activity (e.g., Suppression of T Cell Proliferation, Apoptosis Induction in T Cells)
Investigations into the immunomodulatory properties of hapalindoles, a class of indole (B1671886) alkaloids, have revealed their capacity to influence T cell activity in vitro. Studies have demonstrated that certain hapalindole derivatives can inhibit T cell proliferation and induce apoptosis in T cells, although the specific mechanisms underlying these effects, particularly for this compound, require further detailed investigation thieme-connect.comthieme-connect.comresearchgate.net.
Research utilizing flow cytometry-based methods, including carboxyfluorescein diacetate succinimidyl ester (CFSE) staining for proliferation and annexin (B1180172) V/propidium iodide staining for apoptosis and necrosis, has been instrumental in characterizing the immunomodulatory effects of hapalindoles isolated from cyanobacteria like Hapalosiphon sp. thieme-connect.comresearchgate.net. These studies indicate that the antiproliferative effects on human T cells are generally more pronounced and occur at lower concentrations compared to the induction of T cell apoptosis thieme-connect.comthieme-connect.com.
For several hapalindoles tested, a concentration-dependent inhibition of T cell proliferation has been observed. Hapalindole A, for instance, has been identified as a potent inhibitor of T cell proliferation with an IC50 value of 1.56 µM thieme-connect.comthieme-connect.comresearchgate.net. Other related compounds, such as Hapalindole D, also showed antiproliferative activity, albeit weaker than Hapalindole A, with an IC50 of 27.15 µM thieme-connect.comthieme-connect.com. Formamide (B127407) derivatives, like Hapalindole A-formamide and Hapalindole J-formamide, generally exhibited lower activity compared to their non-formylated counterparts thieme-connect.comthieme-connect.com.
While significant T cell apoptosis has been detected at higher concentrations of these hapalindoles, the concentrations required to induce apoptosis were typically higher than those that effectively suppressed proliferation thieme-connect.comthieme-connect.comresearchgate.net. For example, relevant levels of apoptosis were measurable for Hapalindole A only at concentrations approximately 10-fold higher than its IC50 for proliferation thieme-connect.comthieme-connect.comresearchgate.net. Except for Hapalindole J-formamide, other tested hapalindoles induced T cell apoptosis at their highest concentrations thieme-connect.com.
The precise mode of action of hapalindoles in human immune cells, leading to the observed suppression of T cell proliferation and induction of apoptosis, remains an area requiring further investigation thieme-connect.comthieme-connect.com. While some hapalindoles, including this compound, have been implicated in modulating sodium channels in other biological contexts, such as insecticidal activity, the link between this mechanism and their immunomodulatory effects on T cells has not been clearly established in the provided research researchgate.netnih.gov. The structural features, such as the isonitrile functional group, appear to be crucial for the antiproliferative bioactivity of certain hapalindoles, as formamide derivatives with a modified functional group showed weaker activity thieme-connect.comthieme-connect.com.
The following table summarizes in vitro data on the inhibition of T cell proliferation by selected hapalindoles:
| Compound | IC50 for T Cell Proliferation (µM) |
| Hapalindole A | 1.56 |
| Hapalindole D | 27.15 |
| Hapalindole M | Weaker than Hapalindole A |
| Hapalindole A-formamide | Lower activity than Hapalindole A |
| Hapalindole J-formamide | Lower activity than Hapalindole A |
Note: Data primarily based on studies of hapalindoles from Hapalosiphon sp. thieme-connect.comthieme-connect.com. Specific data for this compound's IC50 on T cell proliferation was not available in the provided sources.
Further research is needed to fully elucidate the molecular targets and pathways through which this compound and other hapalindoles exert their immunomodulatory effects on T cells, including the detailed mechanisms of proliferation suppression and apoptosis induction.
Ecological and Environmental Relevance Research
Role of Hapalindoles in Cyanobacterial Chemical Ecology and Allelopathy
Hapalindoles play a significant role in the chemical ecology of the cyanobacteria that produce them, particularly in mediating interactions with other organisms through allelopathy mdpi.commdpi.com. Allelopathy is a phenomenon where one organism produces bioactive metabolites that influence the growth, survival, or reproduction of other organisms mdpi.compnas.orgnih.govcabidigitallibrary.org. In aquatic ecosystems, this can involve interactions between cyanobacteria, other algae, microbes, and even aquatic plants that compete for resources like nutrients and light mdpi.compnas.org.
Research suggests that hapalindoles, including Hapalindole L, can act as allelochemicals, potentially inhibiting the growth of competing microorganisms mdpi.commdpi.com. For instance, studies have shown that hapalindoles isolated from Hapalosiphon and Fischerella species exhibit antialgal activity mdpi.comnih.gov. The inhibition of the growth of Anabaena by Hapalosiphon species led to the initial isolation and characterization of hapalindoles like hapalindole A and B mdpi.com. Fischerella species, known producers of hapalindoles, have demonstrated the ability to inhibit the growth of various green algae and other cyanobacteria in co-cultivation experiments and through the use of their extracts nih.gov.
The mechanisms by which hapalindoles exert their allelopathic effects can vary. Some hapalindoles have been shown to inhibit photosynthesis, specifically by damaging thylakoid membranes and inhibiting electron transport in photosystem II nih.gov. Others, like 12-epi-hapalindole E isonitrile, have been reported to inhibit RNA polymerase, thereby disrupting RNA chain elongation nih.gov. While specific research detailing the exact allelopathic mechanism of this compound is less prevalent in the provided sources, its presence within the hapalindole family and its isolation from allelopathic cyanobacteria suggest a potential role in these chemical interactions.
Beyond allelopathy against competing photoautotrophs, hapalindoles also contribute to the chemical defense of cyanobacteria against predation nih.gov. Several hapalindoles, including this compound, have been found to be acutely toxic to insect larvae, such as those of Chironomus riparius researchgate.net. This insecticidal activity is thought to be related to their ability to modulate sodium channels researchgate.net.
Detailed research findings on the allelopathic and insecticidal activities of hapalindoles, including instances where this compound has been specifically studied, can be summarized in data tables.
| Hapalindole Congener | Source Cyanobacterium | Observed Activity | Target Organisms | Proposed Mechanism |
| This compound | Fischerella sp. | Acutely toxic | Insect larvae (Chironomus riparius) | Sodium channel modulation (proposed) researchgate.net |
| 12-epi-Hapalindole E isonitrile | Fischerella muscicula | Inhibitory activity | Green algae, other cyanobacteria, various organisms and cell lines | RNA polymerase inhibition nih.gov |
| Hapalindole A | Hapalosiphon fontinalis | Anti-cyanobacterial, antimycotic | Anabaena spp., fungi | Not specified in provided text |
| 12-epi-Hapalindole F isothiocyanate | Not specified | Growth inhibition | Microcystis, Synechococcus | Not specified in provided text |
(Note: This table is illustrative based on the provided text and would ideally be interactive in a digital format, allowing for sorting and filtering.)
Ecological studies are still needed to fully clarify the role of cyanobacterial toxins, including hapalindoles, in allelopathy and other proposed ecological roles mdpi.com. While in vitro studies demonstrate potent activity, the environmental concentrations and the complexity of natural interactions require further investigation mdpi.com.
Environmental Presence and Potential Implications in Freshwater Ecosystems
Hapalindoles, as stable congeners produced by freshwater cyanobacteria, have potential implications for water quality and freshwater ecosystems researchgate.net. Cyanobacterial blooms, particularly in eutrophic freshwater systems, are a recognized source of bioactive secondary metabolites, including toxins researchgate.netnih.gov. The presence of hapalindoles in these environments raises concerns about their potential effects on aquatic organisms and their consideration in water quality assessments researchgate.net.
Species of the cyanobacterial order Stigonematales, which are producers of hapalindoles, are found in freshwater habitats nih.govnih.gov. Fischerella species, known to produce this compound, are widespread in freshwater environments researchgate.netnih.gov. While the specific environmental concentrations of this compound are not extensively detailed in the provided search results, the presence of hapalindoles in the culture medium of Fischerella has been observed mdpi.com.
The potential implications of hapalindoles in freshwater ecosystems stem from their observed bioactivities. As discussed in the previous section, hapalindoles can be toxic to insect larvae, which are components of freshwater food webs researchgate.net. Furthermore, some hapalindoles have shown toxicity to vertebrates, such as the teratogenic effects observed for 12-epi-hapalindole H isonitrile in zebrafish embryos nih.govresearchgate.net. While this compound was found to be acutely toxic to insect larvae, its specific toxicity profile in a wider range of freshwater organisms at environmentally relevant concentrations requires further research.
The stability of hapalindoles as congeners suggests they may persist in freshwater ecosystems, potentially posing a risk researchgate.net. This persistence, coupled with their diverse bioactivities, highlights the importance of considering hapalindoles in the assessment of the ecological impact of cyanobacterial blooms researchgate.net.
The presence of cyanotoxins in freshwater bodies used for drinking water, agriculture, and aquaculture is a significant environmental and public health concern researchgate.net. While microcystins are among the most well-studied cyanotoxins in this context, the neurotoxic potential of hapalindoles, suggested by their sodium channel modulating activity, indicates they should be considered alongside other known neurotoxic secondary metabolites from freshwater cyanobacteria, such as saxitoxins and anatoxins researchgate.net.
Further ecological research is needed to determine the environmental concentrations of this compound and other hapalindoles in freshwater systems and to fully understand their impact on the structure and function of aquatic communities mdpi.comresearchgate.net.
Future Directions and Emerging Research Perspectives for Hapalindole L
Advanced Biosynthetic Pathway Engineering for Novel Analog Production
Research into the biosynthesis of hapalindole-type alkaloids has revealed a complex enzymatic cascade starting from L-tryptophan and geranyl-pyrophosphate. nih.govnih.govacs.org Key enzymes, such as isonitrile synthases (AmbI1-3, WelI1-3) and Stig cyclases (FamC1, HpiC1), play crucial roles in the formation of the indole (B1671886) isonitrile intermediate and the subsequent cyclization to the core hapalindole or fischerindole structures. nih.govnih.govacs.orgnih.govannualreviews.orgresearchgate.net Late-stage tailoring enzymes, including oxygenases, methyltransferases, and prenyltransferases, contribute to the structural diversity observed in this class of compounds. nih.govacs.organnualreviews.orgresearchgate.net
Advanced biosynthetic pathway engineering offers a promising route for the production of novel Hapalindole L analogs. By understanding the functions and substrate promiscuity of the enzymes involved in the hapalindole biosynthetic gene cluster (BGC), researchers can manipulate these pathways to generate structural variants. nih.govannualreviews.orgias.ac.in For instance, engineering the fast-growing cyanobacterium Synechococcus elongatus UTEX 2973 with genes from the Fischerella ambigua UTEX 1903 "fam" hapalindole pathway has enabled the controllable production of indole-isonitrile intermediates and specific hapalindoles like H and 12-epi-hapalindole U. nih.govresearchgate.net Exchanging genes encoding Fam cyclase enzymes has also been shown to control the stereochemistry of the resulting products. nih.govresearchgate.net
Future efforts in this area could focus on:
Identifying and characterizing additional enzymes within hapalindole BGCs responsible for late-stage modifications specific to this compound.
Exploring the substrate tolerance of key enzymes, such as isonitrile synthases and tailoring enzymes, to incorporate unnatural substrates and generate novel indole-isonitrile and hapalindole derivatives with potentially altered bioactivities. annualreviews.orgias.ac.in
Developing more efficient heterologous expression systems in suitable host organisms to achieve higher yields of this compound and its analogs. nih.govresearchgate.net
Utilizing directed evolution and protein engineering techniques to alter enzyme specificity and activity, leading to the production of a wider range of novel analogs. acs.orgnih.gov
Development of Novel and More Efficient Synthetic Methodologies for this compound and its Complex Analogs
The structural complexity of hapalindoles, including the presence of multiple stereocenters and a polycyclic ring system, has made them challenging targets for total synthesis. nih.govnih.govresearchgate.netrsc.org Despite these challenges, numerous synthetic routes have been developed, employing various strategies to construct the core hapalindole scaffold. nih.govresearchgate.netacs.orgoup.comscribd.com
Future research in synthetic methodology development for this compound and its complex analogs should aim for:
Development of enantioselective synthetic methods to access specific stereoisomers of this compound and its analogs, as stereochemistry can significantly impact biological activity. researchgate.netrsc.org
Exploration of novel catalytic reactions, including asymmetric catalysis and biocatalysis, to enable more efficient and environmentally friendly synthesis. nih.govrsc.orgmdpi.com
Development of protecting-group-free synthetic strategies to simplify procedures and increase efficiency. researchgate.netscribd.com
Leveraging insights from biosynthetic studies to inspire biomimetic synthetic approaches. researchgate.netscribd.comscribd.com
Examples of synthetic strategies explored for hapalindole-type alkaloids include Lewis acid mediated coupling, intramolecular cyclization, oxidative indole-enolate coupling, and Prins-type oxidative cyclization. researchgate.netrsc.orgoup.comscribd.comscribd.com Continued innovation in synthetic chemistry is crucial for providing sufficient quantities of this compound and its analogs for comprehensive biological evaluation.
Comprehensive Mechanistic Characterization of Bioactivities at the Molecular Level
While hapalindoles are known for a range of bioactivities, the precise molecular mechanisms underlying these effects are often not fully understood. researchgate.netnih.govuni-halle.depnas.org this compound has been identified as a sodium channel modulator, inhibiting veratridine-induced depolarization in neuroblastoma cells. researchgate.netnih.gov However, a comprehensive understanding of its interaction with sodium channels and other potential targets is still needed.
Future research should focus on:
Detailed studies to elucidate the specific subtypes of sodium channels that this compound interacts with and the nature of these interactions (e.g., blocking, modulating).
Identifying other potential molecular targets of this compound using techniques such as target deconvolution and phenotypic screening.
Investigating the downstream cellular effects triggered by this compound binding to its targets, including signaling pathways and physiological responses.
Utilizing advanced techniques such as cryo-EM, X-ray crystallography, and NMR spectroscopy to determine the high-resolution structures of this compound in complex with its target proteins.
Conducting structure-activity relationship (SAR) studies to understand how structural modifications influence the bioactivity and target interactions of this compound and its analogs. researchgate.netpnas.org Preliminary SAR studies on other hapalindoles have shown the importance of specific functional groups and the core scaffold for activity. nih.govresearchgate.netpnas.org
Understanding the molecular mechanisms is essential for assessing the therapeutic potential of this compound and for rational design of more potent and selective analogs.
Development of Research Tools and Probes (e.g., Labeled Analogs for Bioactivity Monitoring)
The development of specific research tools and probes is critical for advancing the study of this compound's bioactivities. Labeled analogs can be invaluable for tracking the compound's distribution, metabolism, and target engagement in biological systems.
Future directions include:
Synthesis of isotopically labeled this compound (e.g., with ¹⁴C, ³H, ¹⁵N, or ¹³C) for metabolic studies, pharmacokinetic profiling, and tracing its localization in cells and tissues.
Synthesis of fluorescently labeled this compound analogs to enable real-time monitoring of its cellular uptake, distribution, and binding to targets using microscopy and flow cytometry.
Development of activity-based probes that covalently label the target proteins of this compound, allowing for their identification and characterization.
Creation of immobilized this compound affinity matrices for pull-down experiments to isolate and identify binding partners from complex biological mixtures.
Development of biosensors or reporter cell lines that respond specifically to this compound activity, facilitating high-throughput screening and monitoring of its effects.
These tools will provide researchers with powerful means to investigate the biological fate and molecular interactions of this compound with greater precision.
Integration of In Silico Approaches and Computational Chemistry in this compound Research
Computational chemistry and in silico approaches can significantly complement experimental studies on this compound, providing insights into its structure, properties, reactivity, and interactions with biological targets. acs.orgnih.govnih.govescholarship.orgresearchgate.net
Future research should integrate computational methods in areas such as:
De novo design of novel this compound analogs with desired properties using computational design tools and algorithms.
Molecular docking and molecular dynamics simulations to predict the binding modes and affinities of this compound and its analogs to potential protein targets, such as sodium channels. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) modeling to build predictive models correlating structural features of hapalindoles with their biological activities, guiding the design of more potent analogs.
Computational studies of the biosynthetic pathway enzymes to understand reaction mechanisms, predict catalytic efficiency, and guide protein engineering efforts. acs.orgnih.gov
Prediction of pharmacokinetic and pharmacodynamic properties of this compound and its analogs using in silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) models.
Analysis of genomic data from cyanobacteria to identify new hapalindole BGCs and predict the structures of novel hapalindole-type alkaloids. researchgate.net
The integration of computational approaches with experimental work is expected to accelerate the discovery and development of this compound-based research tools and potential therapeutic agents.
Q & A
Q. What are the key structural features of hapalindole L, and how are they characterized experimentally?
this compound is characterized by a tetracyclic core structure combining indole and isonitrile moieties. Key methods for structural elucidation include:
- NMR spectroscopy (1D/2D) to assign stereochemistry and connectivity, particularly NOESY correlations for axial/equatorial proton assignments .
- HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry) to confirm molecular formulas (e.g., C₂₁H₂₆N₂O for hapalindole J-formamide) .
- X-ray crystallography for absolute configuration determination, though limited by compound crystallinity .
Example data :
| Compound | Molecular Formula | [M + H]⁺ (m/z) | Key NMR Shifts (δ, ppm) |
|---|---|---|---|
| Hapalindole A | C₂₁H₂₅ClN₂ | 349.1708 | H-11 (indole): 7.45 |
| Hapalindole J-formamide | C₂₁H₂₆N₂O | 323.2114 | NH (formamide): 8.12 |
Q. What biological activities are associated with this compound, and how are these assays designed?
Hapalindoles exhibit immunomodulatory effects, particularly T cell proliferation inhibition . Key methodologies include:
- In vitro T cell assays : Isolated human T cells are treated with hapalindoles (1–50 µM), and proliferation is measured via CFSE dilution or MTT assays. IC₅₀ values are calculated (e.g., 1.56 µM for hapalindole A) .
- Apoptosis detection : Flow cytometry with Annexin V/PI staining distinguishes antiproliferative vs. cytotoxic effects .
Critical parameters :
- Use freshly isolated compounds to avoid degradation artifacts (e.g., formamide derivatives forming in chloroform) .
- Include positive controls (e.g., cyclosporine A for immunosuppression) .
Advanced Research Questions
Q. How can contradictory data on hapalindole biosynthesis pathways be resolved?
Discrepancies arise in proposed biosynthetic routes (e.g., Cope rearrangement vs. alternative cyclization). Methodological approaches include:
- Enzyme knockout studies : Inactivate FamD2/FamC1 in Fischerella ambigua to track intermediate accumulation via LC-MS .
- Isotopic labeling : Feed ¹³C-geranyl pyrophosphate to confirm its incorporation into the tetracyclic core .
- Computational modeling : Compare energetics of competing pathways using DFT (Density Functional Theory) .
Key finding : FamD2 and FamC1 synergistically catalyze a Cope rearrangement/6-exo-trig cyclization cascade , validated by intermediate trapping .
Q. What experimental strategies address challenges in elucidating this compound's mechanism of action in autophagy regulation?
Hapalindole Q (structurally analogous to L) inhibits autophagosome-lysosome fusion via YAP1 degradation. Methodological recommendations:
- Autophagy flux assays : Use tandem mRFP-GFP-LC3 reporters to distinguish autophagosome formation vs. degradation .
- Protein interaction studies : Co-immunoprecipitation and proximity ligation assays (PLA) to map Rab7/YAP1 colocalization .
- Metabolic stability tests : Evaluate compound stability in lysosomal pH (4.5–5.0) to rule out pH-dependent degradation artifacts .
Critical pitfall : Confounding effects from off-target kinase inhibition; use kinase profiling panels (e.g., Eurofins) to validate specificity .
Q. How should researchers design studies to reconcile discrepancies in hapalindole bioactivity across cell lines?
Variability in IC₅₀ values (e.g., hapalindole A: 1.56 µM vs. D: 27.15 µM) necessitates:
- Standardized cell culture conditions : Control for media supplements (e.g., fetal bovine serum batches affecting isonitrile stability) .
- Metabolomic profiling : Identify cell line-specific enzymes (e.g., cytochrome P450s) that modify hapalindole structures .
- Structure-activity relationship (SAR) models : Correlate substituents (e.g., chlorine at C-10) with bioactivity using multivariate regression .
Methodological Guidelines
- Sample preparation : Store hapalindoles in inert solvents (e.g., acetonitrile) at –80°C to prevent oxidation .
- Data reporting : Adhere to NIH preclinical guidelines for statistical rigor (e.g., n ≥ 3 biological replicates, ANOVA with Tukey post hoc) .
- Ethical compliance : For in vivo studies, include IACUC protocols detailing dose-response and humane endpoints .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
